Venezenin

Description

Overview of Annonaceous Acetogenins (B1209576) (ACGs) as a Class of Natural Products

Annonaceous acetogenins are polyketides derived from long-chain fatty acids. nih.govmdpi.com Their structures typically feature a C32 or C34 hydrocarbon chain, a terminal methyl-substituted α,β-unsaturated γ-lactone ring, and often one to three THF or less commonly, tetrahydropyran (B127337) (THP) rings. core.ac.uknih.govwikipedia.orgacs.org These cyclic ether systems and other oxygenated functionalities like hydroxyls, acetoxyls, ketones, and epoxides are distributed along the aliphatic chain. nih.govwikipedia.orgresearchgate.net The structural diversity within ACGs is further enhanced by variations in the number and position of hydroxyl groups and the stereochemistry of the chiral centers. mdpi.comresearchgate.net

ACGs have attracted considerable interest due to their diverse and potent biological activities. core.ac.uknih.govacs.org These include antitumor, immunosuppressive, pesticidal, antiprotozoal, antifeedant, anthelmintic, and antimicrobial properties. core.ac.uk Their notable cytotoxic and antitumor activities are linked to their potent inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase) and NADH oxidases in cancer cell plasma membranes, which leads to ATP depletion and ultimately apoptosis. nih.govacs.orgnih.govbbrc.in

Historical Context of Natural Product Discovery in Xylopia aromatica

Xylopia aromatica (Lam.) Mart., a tree native to tropical America, is a species within the Annonaceae family. acs.org Plants of the genus Xylopia have a history of use in traditional medicine and are known to contain a variety of bioactive compounds, including acetogenins, terpenes, alkaloids, and flavonoids. niscpr.res.inresearchgate.net Early investigations into Xylopia aromatica extracts revealed cytotoxic activity against human solid tumor cell lines and toxicity in the brine shrimp lethality test. acs.org These findings spurred further research into the chemical constituents responsible for these observed bioactivities.

Previous phytochemical studies on Xylopia aromatica have led to the isolation of several Annonaceous acetogenins. acs.orgphcog.com Some of these previously reported acetogenins from this species possessed a double bond in the aliphatic chain, a structural feature considered relatively rare among ACGs. acs.org The continued bioactivity-directed fractionation of Xylopia aromatica extracts has been instrumental in the discovery of new and unusual acetogenin (B2873293) structures. acs.orgnih.gov

Positioning of Venezenin within the Annonaceous Acetogenin Family

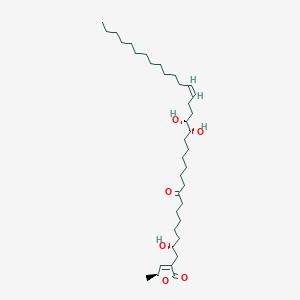

This compound is an Annonaceous acetogenin isolated from the bark of Xylopia aromatica. acs.orgnih.gov It is classified as a C37 acetogenin. nih.gov Structurally, this compound represents an unusual type of ACG because it lacks the characteristic tetrahydrofuran (B95107) (THF) or epoxide rings typically found in many members of this class. nih.gov Instead, this compound possesses a double bond located two methylene (B1212753) units away from a vicinal diol within its hydrocarbon chain. nih.gov This acyclic nature differentiates this compound from the majority of ACGs, which are often categorized based on the number and arrangement of their THF rings (e.g., mono-THF, adjacent bis-THF, non-adjacent bis-THF). core.ac.ukresearchgate.netmdpi.com The discovery of this compound highlights the structural diversity present within the Annonaceae family and demonstrates that potent bioactivity is not exclusively limited to ACGs containing cyclic ether systems. nih.gov

Detailed structural elucidation of this compound was performed using various spectroscopic techniques, including 1H- and 13C-NMR, COSY, single-relayed COSY, and HMBC, as well as derivatization methods. nih.gov

Further research findings regarding this compound include its cytotoxic activity against human solid tumor cell lines. nih.gov It has also been shown to inhibit oxygen uptake by rat liver mitochondria, similar to other ACGs, suggesting a common mode of action involving the inhibition of mitochondrial respiration, even without a THF ring. acs.orgnih.gov Semi-synthetic derivatives prepared from this compound, such as annomontacin (B238543) 10-one and 18/21-cis-annomontacin-10-one (which are mono-THF acetogenins), have also demonstrated cytotoxicity comparable or superior to adriamycin against human solid tumor cell lines. nih.gov Reduction of the 10-keto group in this compound to the racemic OH-10 derivative also enhanced its bioactivity. nih.gov

Here is a summary of key characteristics of this compound:

| Characteristic | Detail |

| Source Plant | Xylopia aromatica |

| Plant Part Isolated From | Bark |

| Acetogenin Type | Acyclic C37 |

| Key Structural Features | Lacks THF or epoxide rings; contains a double bond near a vicinal diol. |

| Isolation Method | Bioactivity-directed fractionation (using brine shrimp lethality) |

Here is a comparison of this compound's structural class with common ACG types:

| ACG Structural Class | Description | Example Compounds |

| Mono-THF | Contains one tetrahydrofuran ring. | Annonacin, Annomuricin A, Annomuricin B mdpi.comthegoodscentscompany.comfrontiersin.org |

| Adjacent bis-THF | Contains two tetrahydrofuran rings located next to each other. | Asimicin acs.org |

| Non-adjacent bis-THF | Contains two tetrahydrofuran rings separated by carbons. | Squamostatin-D, Gigantecin researchgate.netnih.govmdpi.com |

| Non-THF (Acyclic) | Lacks tetrahydrofuran or tetrahydropyran rings. | This compound nih.gov |

| Other (e.g., Epoxy, THP) | Contains epoxide or tetrahydropyran rings. |

These findings position this compound as a notable member of the Annonaceous acetogenin family, particularly due to its unusual acyclic structure and demonstrated bioactivity, which contributes to the understanding of structure-activity relationships within this class of natural products. nih.gov

Properties

Molecular Formula |

C37H66O6 |

|---|---|

Molecular Weight |

606.9 g/mol |

IUPAC Name |

(2S)-2-methyl-4-[(Z,2R,15R,16R)-2,15,16-trihydroxy-8-oxodotriacont-19-enyl]-2H-furan-5-one |

InChI |

InChI=1S/C37H66O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-27-35(40)36(41)28-23-17-16-19-24-33(38)25-20-18-21-26-34(39)30-32-29-31(2)43-37(32)42/h14-15,29,31,34-36,39-41H,3-13,16-28,30H2,1-2H3/b15-14-/t31-,34+,35+,36+/m0/s1 |

InChI Key |

CPMBETMZGIWCGO-GSCSMLAHSA-N |

Isomeric SMILES |

CCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CCCCCCC(=O)CCCCC[C@H](CC1=C[C@@H](OC1=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC=CCCC(C(CCCCCCC(=O)CCCCCC(CC1=CC(OC1=O)C)O)O)O |

Synonyms |

venezenin |

Origin of Product |

United States |

Isolation and Source Elucidation of Venezenin

Botanical Origin of Venezenin: Xylopia aromatica Barkoatext.commdpi.comnih.govnih.gov

This compound is classified as an Annonaceous acetogenin (B2873293), a group of bioactive compounds found in plants of the Annonaceae family. oatext.commdpi.comnih.gov The specific botanical source from which this compound has been successfully isolated is the bark of Xylopia aromatica, a tree native to tropical regions of the Americas. oatext.commdpi.comnih.gov Researchers have focused on the bark of this particular plant as a source for this compound and other related acetogenins (B1209576) due to its demonstrated bioactivity. oatext.comcolumn-chromatography.com The genus Xylopia is a significant member of the Annonaceae family and is known to produce a variety of chemical constituents, including alkaloids, flavonoids, and terpenoids, across its different species and plant parts. miamioh.eduresearchgate.netyoutube.com

Methodologies for Initial Extraction and Fractionation of Natural Products

The initial step in isolating this compound involves extracting the crude mixture of compounds from the dried and powdered bark of Xylopia aromatica. Following this, a process known as fractionation is used to separate the components of the crude extract into simpler mixtures based on their chemical properties.

The process begins with the preparation of an ethanolic (EtOH) extract from the bark. oatext.comcolumn-chromatography.com This is a common method in phytochemistry where ethanol (B145695) is used as a solvent to draw out a wide range of organic compounds from the plant material.

Following the initial extraction, a technique known as bioactivity-directed fractionation is employed. oatext.comcolumn-chromatography.com This method involves a systematic separation process where the crude extract is partitioned between a series of immiscible solvents of varying polarities. The resulting fractions are then tested for biological activity to guide the researchers toward the fraction containing the compound of interest. For the isolation of acetogenins like this compound, a typical solvent partitioning scheme would be as follows:

| Step | Solvent System | Purpose |

| 1 | Ethanol/Water and Hexane (B92381) | The crude ethanol extract is dissolved in an ethanol/water mixture and then partitioned against hexane. Nonpolar compounds will preferentially move into the hexane layer. |

| 2 | Aqueous Layer and Ethyl Acetate (B1210297) | The remaining aqueous layer is then partitioned against a solvent of intermediate polarity, such as ethyl acetate. Compounds of medium polarity, like many acetogenins, will move into the ethyl acetate layer. |

| 3 | Aqueous Layer and Butanol | The remaining aqueous layer can be further partitioned with a more polar solvent like butanol to isolate more polar compounds. |

Each fraction is then concentrated, and its bioactivity is assessed. The fraction exhibiting the highest activity is selected for further purification to isolate the individual compounds responsible for that activity.

Chromatographic Techniques for this compound Isolation and Purificationacs.org

After fractionation, the bioactive fraction containing this compound is still a mixture of several compounds. To isolate this compound in its pure form, researchers employ various chromatographic techniques. acs.org

Column Chromatography is a fundamental purification technique used to separate the components of the enriched fraction. The fraction is loaded onto a column packed with a solid stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differing affinities for the stationary and mobile phases. A gradient of solvents with increasing polarity is often used to elute the compounds one by one, which are collected in separate test tubes as fractions.

For the final purification of this compound, High-Performance Liquid Chromatography (HPLC) is utilized. nih.govresearchgate.net This technique offers higher resolution and is used to separate compounds that are chemically very similar. Based on established methods for separating Annonaceous acetogenins, a reverse-phase HPLC setup is typically used. nih.govresearchgate.net

Below are the typical parameters for the HPLC purification of Annonaceous acetogenins:

| Parameter | Specification | Purpose |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar stationary phase retains compounds based on their hydrophobicity. |

| Mobile Phase | A gradient of Methanol (A) and Water (B) or Acetonitrile and Water | A polar mobile phase is used. The gradient is changed over time to elute compounds with different polarities. |

| Flow Rate | Typically 1.0 mL/min | Controls the speed at which the mobile phase and analytes pass through the column, affecting separation efficiency. |

| Detection | UV Detector at 210-220 nm | Acetogenins typically have a weak UV chromophore and are detected at low wavelengths. |

| Column Temperature | Maintained at a constant temperature (e.g., 30°C) | Ensures reproducible retention times. |

By using these sequential chromatographic methods, researchers can obtain this compound as a pure, isolated compound, ready for structural elucidation and further scientific study.

Structural Elucidation and Stereochemical Characterization of Venezenin

Spectroscopic Methodologies for Structure Determination (e.g., NMR, MS)

One-dimensional (1D) NMR techniques, including ¹H-NMR and ¹³C-NMR, were instrumental in identifying the various chemical environments of the hydrogen and carbon atoms within the molecule. nih.gov Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the connectivity between adjacent protons and to map long-range correlations between protons and carbons, respectively. nih.gov This allowed for the assembly of the carbon skeleton and the placement of functional groups.

Mass spectrometry was crucial for determining the molecular weight and elemental composition of Venezenin. doc-developpement-durable.org While specific mass spectral data for this compound are not publicly available in tabulated form, the technique would have provided a precise molecular formula, corroborating the data obtained from NMR spectroscopy.

¹H-NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| Data not available in public sources |

¹³C-NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available in public sources |

Mass Spectrometry Data for this compound

| m/z | Ion Type |

| Data not available in public sources |

Note: Specific, detailed NMR and MS data tables for this compound are not available in the cited public literature.

Determination of Relative Stereochemistry of this compound

The determination of the relative stereochemistry of the chiral centers in acyclic molecules like this compound is a significant challenge. For Annonaceous acetogenins (B1209576) and other polyketides, this is often achieved through a detailed analysis of NMR data, particularly proton-proton (³JHH) and proton-carbon (²٬³JCH) coupling constants. nmrwiki.orgnih.gov This J-based configurational analysis allows for the deduction of the relative arrangement of substituents along the carbon chain by relating the magnitude of the coupling constants to the dihedral angles between atoms. While the primary literature on this compound confirms its structural elucidation, the specific coupling constants and NOESY correlations used to define its relative stereochemistry are not detailed in the available abstracts. nih.gov

Methodologies for Absolute Configuration Assignment of Annonaceous Acetogenins, including Mosher Ester Methodology and Molecular Modeling Approaches

Assigning the absolute configuration of stereocenters is a critical final step in the structural elucidation of natural products. For Annonaceous acetogenins, the Mosher ester methodology is a widely applied and reliable technique. acs.orgacs.org

The Mosher Ester Methodology involves the chemical derivatization of the chiral alcohol centers in the molecule with the enantiomerically pure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This reaction creates a pair of diastereomeric esters. Due to the anisotropic effect of the phenyl ring in the MTPA moiety, the protons in the vicinity of the newly formed ester will experience different magnetic environments. By analyzing the differences in the ¹H-NMR chemical shifts (Δδ = δS - δR) of the protons on either side of the stereocenter in the two diastereomers, the absolute configuration of the alcohol can be determined.

In addition to experimental techniques, molecular modeling approaches are increasingly being used to complement and confirm stereochemical assignments. nih.govresearchgate.net These computational methods can be used to predict the NMR parameters for different possible stereoisomers. By comparing the calculated data with the experimental data, the most likely stereochemical arrangement can be identified. This approach is particularly valuable for complex and flexible molecules like acetogenins.

Structural Features of this compound within Annonaceous Acetogenin (B2873293) Classification (e.g., Tetrahydrofuran (B95107) Rings, Lactone Moieties)

This compound is classified as an Annonaceous acetogenin, a large family of polyketide-derived natural products known for their diverse biological activities. mdpi.com However, this compound exhibits an unusual structural profile within this class. It is a C37 acetogenin that notably lacks the tetrahydrofuran (THF) or epoxide rings that are characteristic of the majority of known Annonaceous acetogenins. nih.gov

Key structural features of this compound include:

A long hydrocarbon chain with a vicinal diol (two adjacent hydroxyl groups). nih.gov

The presence of a double bond within the hydrocarbon chain. nih.gov

A terminal α,β-unsaturated γ-lactone moiety . This structural element is a hallmark of most Annonaceous acetogenins and is crucial for their biological activity. The characteristic signals for this moiety in ¹H-NMR spectra of related compounds typically appear around δ 7.0 ppm for the olefinic proton and δ 5.0 ppm for the proton on the carbon bearing the methyl group of the lactone ring. cabidigitallibrary.orgresearchgate.netresearchgate.net

The unique combination of these structural features distinguishes this compound from other members of the Annonaceous acetogenin family.

Biosynthetic Investigations of Annonaceous Acetogenins Relevant to Venezenin

Enzymatic Mechanisms Involved in Annonaceous Acetogenin (B2873293) Biogenesis

The biosynthesis of Annonaceous acetogenins (B1209576) is a complex process that is catalyzed by a suite of enzymes. While the specific enzymes involved in Venezenin biosynthesis have not been characterized, we can infer their likely functions based on our understanding of polyketide biosynthesis in other organisms. nih.govfrontiersin.org

Polyketide Synthases (PKSs): The core of the biosynthetic machinery is the PKS, a multi-domain enzyme that catalyzes the assembly of the polyketide chain. wikipedia.org Plant PKSs are typically Type III enzymes, which are relatively simple homodimeric proteins. nih.gov These enzymes select the starter and extender units and control the initial cyclization of the polyketide chain. nih.gov In the case of acetogenin biosynthesis, a Type I PKS, which is a large, modular enzyme, is more likely to be involved due to the complexity and length of the final products.

Hydroxylases: The introduction of hydroxyl groups into the acetogenin backbone is likely catalyzed by cytochrome P450 monooxygenases or other hydroxylases. These enzymes are responsible for the regioselective and stereoselective hydroxylation of the fatty acid chain.

Epoxidases and Cyclases: In the biosynthesis of THF-containing acetogenins, epoxidases are required to introduce epoxide groups into the polyunsaturated precursor, and cyclases or epoxide hydrolases catalyze the subsequent ring formation. The absence of these rings in this compound suggests that the activity of these enzymes is either not present or is bypassed in its biosynthetic pathway.

Lactone-Forming Enzymes: The formation of the terminal γ-lactone ring is a critical step in acetogenin biosynthesis. This reaction is likely catalyzed by a specific lactonase or may occur spontaneously from a suitable precursor.

The following table summarizes the key enzyme classes likely involved in the biosynthesis of this compound:

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acyl-CoA precursors to form the long-chain fatty acid backbone. |

| Dehydrogenases/Reductases | Modify the polyketide chain during its assembly, leading to saturated or unsaturated regions. |

| Hydroxylases | Introduce hydroxyl groups at specific positions on the fatty acid chain to form the vicinal diol. |

| Thioesterases/Lactonases | Catalyze the release of the completed polyketide chain and the formation of the terminal γ-lactone ring. |

Precursor Incorporation Studies in Xylopia aromatica for this compound

To date, there are no published precursor incorporation studies specifically investigating the biosynthesis of this compound in Xylopia aromatica. Such studies are essential to confirm the proposed biosynthetic pathway and to identify the specific building blocks used to construct this unique acetogenin.

Precursor incorporation studies typically involve feeding isotopically labeled compounds (e.g., with ¹³C or ¹⁴C) to the plant and then isolating the natural product of interest. The pattern of isotope incorporation in the final product can then be determined using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This information can be used to trace the metabolic fate of the labeled precursor and to identify the key intermediates in the biosynthetic pathway.

A hypothetical precursor incorporation study for this compound in Xylopia aromatica might involve the administration of labeled acetate (B1210297), malonate, and various fatty acids to plant tissue cultures or whole plants. The expected results would be the incorporation of these precursors into the this compound backbone, which would provide direct evidence for its polyketide origin.

The following table illustrates the type of data that could be obtained from such a study, assuming a polyketide pathway origin for this compound:

| Labeled Precursor Administered | Expected Incorporation into this compound | Information Gained |

| [1- ¹³C]-Acetate | Labeling of alternating carbon atoms along the polyketide backbone. | Confirms the polyketide origin and the role of acetate as a starter unit. |

| [¹³C₂]-Malonate | Incorporation of two-carbon units throughout the chain. | Confirms the role of malonate as the primary extender unit. |

| ¹³C-Labeled Long-Chain Fatty Acids | Direct incorporation of the fatty acid into the this compound structure. | Would indicate that a pre-formed fatty acid can serve as a precursor. |

The lack of such experimental data for this compound highlights a significant gap in our understanding of Annonaceous acetogenin biosynthesis. Future research in this area will be critical for a complete elucidation of the biosynthetic pathway of this unusual and biologically active natural product.

Mechanistic Research of Venezenin S Biological Activities at the Molecular and Cellular Level

Molecular Targets of Annonaceous Acetogenins (B1209576)

Annonaceous acetogenins are well-established inhibitors of mitochondrial Complex I, also known as NADH-ubiquinone oxidoreductase. sysrevpharm.orgfrontiersin.orgmdpi.comnih.govbbrc.inplos.orgnih.govcapes.gov.brresearchgate.netmdpi.com This enzyme is a crucial component of the electron transport chain (ETC) in mitochondria, responsible for oxidative phosphorylation and ATP production. mdpi.com Inhibition of Complex I disrupts this vital process, leading to a cascade of downstream effects within the cell. sysrevpharm.orgfrontiersin.orgnih.govplos.org Beyond mitochondrial Complex I, some studies also suggest that acetogenins can inhibit NADH oxidases found in the plasma membranes of cancer cells. dovepress.commdpi.comresearchgate.net

Mitochondrial Dysfunction Induced by Annonaceous Acetogenins

The primary mechanism by which Annonaceous acetogenins induce mitochondrial dysfunction is through the inhibition of Complex I activity. sysrevpharm.orgnih.gov This inhibition has profound effects on cellular respiration and energy production.

Inhibition of Mitochondrial Complex I Activity

Annonaceous acetogenins are considered among the most potent inhibitors of mammalian mitochondrial Complex I. mdpi.comnih.govcapes.gov.brresearchgate.net They interfere with the transfer of electrons from NADH to ubiquinone within the complex. mdpi.com This disruption blocks the normal flow of electrons through the ETC. Studies have shown that acetogenins can be more potent inhibitors of Complex I than classical inhibitors like rotenone (B1679576) and piericidin. nih.govresearchgate.netnih.gov For instance, rolliniastatin-1 (B1242853) and rolliniastatin-2 (B1241698) have demonstrated stronger inhibitory potency than piericidin or rotenone. nih.govmdpi.com Venezenin, specifically, has been shown to inhibit oxygen uptake by rat liver mitochondria, indicating its activity as a mitochondrial inhibitor, similar to other Annonaceous acetogenins. nih.gov Research suggests that while the presence of THF rings is common in highly potent acetogenins, the THF ring may not be absolutely essential for this mode of action, as demonstrated by this compound. nih.govcapes.gov.br The structural requirements for potent inhibition are not entirely rigid, but factors like the length and flexibility of the alkyl spacer linking the THF and lactone rings are important for optimal positioning on the enzyme. capes.gov.br

Modulation of Cellular Respiration and Oxygen Uptake

The inhibition of mitochondrial Complex I directly impacts cellular respiration, leading to a decrease in oxygen uptake. nih.govnih.govmedicinacomplementar.com.brnih.gov This is because Complex I is a key entry point for electrons into the ETC, where oxygen serves as the final electron acceptor. By blocking electron flow at Complex I, acetogenins effectively reduce the cell's capacity for oxidative phosphorylation, thereby decreasing oxygen consumption. nih.govmedicinacomplementar.com.br Studies using rat liver mitochondria have shown that various Annonaceous acetogenins inhibit oxygen consumption in a concentration-dependent manner. nih.gov Similarly, studies on cancer cells treated with acetogenins or extracts containing them have demonstrated inhibited cell respiration, reflected by decreased oxygen consumption rates. medicinacomplementar.com.br This modulation of cellular respiration contributes to the cytotoxic effects observed in susceptible cells, particularly those highly dependent on mitochondrial respiration for energy. tandfonline.comijper.org

Induction of Programmed Cell Death Pathways (Apoptosis) in Malignant Cells

A significant aspect of the biological activity of Annonaceous acetogenins, including this compound, is their ability to induce programmed cell death, or apoptosis, in malignant cells. frontiersin.orgdovepress.comnih.govtandfonline.comijper.orgbiomedpharmajournal.orgdovepress.comresearchgate.net This apoptotic induction is closely linked to the mitochondrial dysfunction caused by Complex I inhibition. mdpi.comtandfonline.comijper.org

Caspase Activation Mechanisms

Apoptosis is often executed through a cascade of proteolytic enzymes called caspases. tandfonline.comijper.orgbiomedpharmajournal.orgdovepress.comresearchgate.net Annonaceous acetogenins have been shown to activate caspases, particularly caspase-3 and caspase-9, which are key executioners in the intrinsic (mitochondrial) apoptotic pathway. frontiersin.orgtandfonline.comijper.orgbiomedpharmajournal.orgdovepress.comresearchgate.net The disruption of mitochondrial function by Complex I inhibition leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. mdpi.combiomedpharmajournal.orgdovepress.com Cytochrome c then interacts with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9. biomedpharmajournal.orgdovepress.com Activated caspase-9 subsequently cleaves and activates downstream executioner caspases, such as caspase-3, leading to the dismantling of the cell. tandfonline.comijper.orgbiomedpharmajournal.orgdovepress.comresearchgate.net Studies have specifically reported the activation of caspase-3 in various cancer cell lines treated with Annonaceous acetogenins or extracts containing them. frontiersin.orgtandfonline.comijper.orgresearchgate.net

Role of Pro-apoptotic and Anti-apoptotic Protein Families

The balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family, plays a critical role in regulating the mitochondrial apoptotic pathway. sysrevpharm.orgtandfonline.combiomedpharmajournal.orgdovepress.comnih.govnih.govresearchgate.net Annonaceous acetogenins influence this balance to favor apoptosis. They have been shown to upregulate the expression or activity of pro-apoptotic proteins like Bax and Bad. sysrevpharm.orgtandfonline.combiomedpharmajournal.org Bax and Bak are crucial for increasing the permeability of the outer mitochondrial membrane, facilitating the release of cytochrome c and other apoptogenic factors. dovepress.comnih.gov Conversely, acetogenins can downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which normally inhibit the actions of pro-apoptotic proteins. frontiersin.orgtandfonline.comdovepress.comnih.govnih.govresearchgate.net By shifting the balance towards pro-apoptotic signaling and inhibiting anti-apoptotic factors, Annonaceous acetogenins promote mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade, culminating in apoptotic cell death in malignant cells. tandfonline.comdovepress.comnih.govnih.govresearchgate.net

Cellular Pathways Affected by this compound Beyond Mitochondrial Function

While this compound is known to inhibit oxygen uptake by rat liver mitochondria, indicating an effect on mitochondrial respiration, particularly Complex I researchgate.netscience.govpsu.edu, research also points to broader cellular impacts. This compound, like other Annonaceous acetogenins, has demonstrated cytotoxicity against various cancer cell lines researchgate.nettandfonline.comtandfonline.com. This cytotoxic effect suggests that this compound's biological activities extend beyond the primary impact on mitochondria, potentially involving other cellular pathways crucial for cell survival and proliferation.

Annonaceous acetogenins, as a class of natural products, have been reported to target diverse molecular components and pathways within cells. These targets can include ABC transporters, such as P-glycoprotein (P-gp), multi drug-resistance-related proteins (MRPs), and breast cancer resistance protein (BCRP, ABCG2) science.gov. Additionally, they have been implicated in affecting the epidermal growth factor receptor (EGFR/ErbB-1/HER1), the tumor suppressor protein p53, caspases, and components of MAP kinase signaling pathways science.gov. While these pathways are known targets for other Annonaceous acetogenins, specific data directly linking this compound to the modulation of these particular pathways beyond its mitochondrial effects are not extensively detailed in the provided information. The observed cytotoxicity of this compound in cancer cell lines researchgate.nettandfonline.comtandfonline.com implies interference with cellular processes like cell cycle progression or the induction of programmed cell death, which would involve pathways distinct from or downstream of mitochondrial respiration.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental in understanding how specific chemical features of a molecule relate to its biological effects numberanalytics.comgardp.orgcollaborativedrug.com. For this compound, which is characterized as a C-37 acetogenin (B2873293), certain structural attributes have been highlighted in relation to its bioactivity psu.eduscribd.com. This compound is noted for lacking tetrahydrofuran (B95107) (THF) rings, a common feature in many Annonaceous acetogenins psu.eduscribd.com. Its structure includes a carbonyl group and a double bond positioned two methylenes away from a vicinal diol psu.eduscribd.com.

Investigations into derivatives of this compound have provided initial insights into its SAR. Specifically, the acetonide and dihydro derivatives of this compound were reported to exhibit greatly enhanced bioactivities compared to the parent compound psu.eduscribd.com. This suggests that modifications to the vicinal diol and the double bond region of the this compound structure can significantly influence its biological potency. The oxidation of the double bond followed by cyclization yielded annomontacin-10-one and 18/21-cis-annomontacin-10-one, both of which also showed enhanced bioactivities psu.eduscribd.com. These findings indicate that the presence and specific arrangement of functional groups, particularly around the diol and the adjacent unsaturated and carbonyl functionalities, play a crucial role in determining this compound's biological activity. Further detailed SAR studies, potentially involving a wider range of structural modifications and quantitative analysis, would be necessary to fully delineate the specific moieties critical for its interaction with biological targets and the resulting cellular effects.

While quantitative data tables detailing the precise activity levels of various this compound derivatives were not available in the provided sources, the qualitative findings regarding the enhanced bioactivity of the acetonide, dihydro, annomontacin-10-one, and 18/21-cis-annomontacin-10-one derivatives underscore the importance of specific structural features in mediating this compound's effects.

In Vitro Biological Activity Spectrum of Venezenin

Antiproliferative Effects on Established Tumor Cell Lines

Initial research has highlighted the cytotoxic potential of Venezenin against several human solid tumor cell lines. The compound, along with its semi-synthetic derivatives, has demonstrated notable growth inhibitory effects.

Growth Inhibition in Various Cancer Cell Lines (e.g., Lung, Breast, Colon, Pancreas)

Studies have shown that this compound exhibits cytotoxic activity against three human solid tumor cell lines. science.gov The potency of this activity has been reported to be comparable or even superior to that of the established anticancer drug Adriamycin. science.gov While the specific identities of these three cell lines are not detailed in readily available literature, related research on compounds from Xylopia aromatica has often included cell lines such as A-549 (lung), MCF-7 (breast), and HT-29 (colon). However, specific data confirming this compound's activity against these particular lines is not currently available.

Due to the lack of specific IC50 or GI50 values in the available literature, a data table for this compound's growth inhibition cannot be generated at this time.

Selectivity Profiles Across Different Cell Lines

Information regarding the selectivity profile of this compound across different cancer cell lines is not available in the current body of scientific literature. Further research would be necessary to determine if this compound preferentially targets certain types of cancer cells over others.

Modulation of Protease Activities by Xylopia aromatica Extracts

The extracts from Xylopia aromatica, the natural source of this compound, have been investigated for their potential to modulate the activity of various enzymes, including proteases.

Inhibition of Specific Proteases (e.g., Leucine Aminopeptidase)

Currently, there is no specific scientific evidence available that demonstrates the inhibition of Leucine Aminopeptidase by extracts of Xylopia aromatica. While other species within the Xylopia genus have been shown to contain compounds that inhibit other proteases, this specific activity has not been reported for Xylopia aromatica.

Correlation Between Cytotoxic Effects and Protease Inhibition

A direct correlation between the cytotoxic effects of this compound and the inhibition of protease activity has not been established in the scientific literature. The mechanism of action for this compound's cytotoxicity is believed to be related to the inhibition of mitochondrial respiration, a characteristic of Annonaceous acetogenins (B1209576). science.gov

Advanced Analytical and Spectroscopic Research Methodologies Applied to Venezenin

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the metabolite profiling of complex natural product extracts, such as those containing Venezenin and other Annonaceous acetogenins (B1209576). Techniques like HPLC coupled to high-resolution tandem mass spectrometry (MS/HRMS) enable the rapid identification of known and novel acetogenins within a crude extract. researchgate.net

The high mass accuracy and resolving power of instruments like the Orbitrap and Fourier transform ion cyclotron resonance (FTICR) mass spectrometers allow for the determination of elemental compositions and the differentiation of isobaric compounds, which is critical in the analysis of complex biological matrices. mdpi.comnih.gov In the context of acetogenin (B2873293) research, MALDI-TOF MS has also been utilized as a rapid and sensitive screening method that requires minimal sample preparation to assess the presence of these compounds in various products. nih.gov

Key applications of HRMS in the study of this compound and related compounds include:

Dereplication: Rapidly identifying known acetogenins in an extract to focus isolation efforts on novel compounds. researchgate.net

Structural Characterization: Analysis of fragmentation patterns in tandem MS (MS/MS) experiments provides valuable information about the structure of the acetogenin backbone, the number and position of hydroxyl and tetrahydrofuran (B95107) (THF) moieties, and the nature of the lactone ring. nih.gov

Metabolite Profiling: Comparing the HRMS profiles of different plant tissues or extracts to understand the distribution and variation of acetogenins. escholarship.org

Below is a representative table of mass spectrometry data that could be generated for this compound and its isomers, based on typical findings for Annonaceous acetogenins.

| Compound | Ion Type | Observed m/z | Calculated m/z | Mass Error (ppm) | Molecular Formula |

|---|---|---|---|---|---|

| This compound | [M+Na]⁺ | 661.5015 | 661.5019 | -0.6 | C₃₇H₆₈O₇Na |

| Isomer 1 | [M+Na]⁺ | 661.5012 | 661.5019 | -1.1 | C₃₇H₆₈O₇Na |

| Isomer 2 | [M+Na]⁺ | 661.5021 | 661.5019 | 0.3 | C₃₇H₆₈O₇Na |

Advanced Nuclear Magnetic Resonance Techniques for Structural Confirmation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structural elucidation of novel natural products like this compound. The structure of this compound was originally determined through a combination of 1D (¹H and ¹³C) and 2D NMR techniques, including COSY, single-relayed COSY, and HMBC. nih.gov These methods provide detailed information about the carbon skeleton and the connectivity of protons and carbons.

Advanced NMR techniques crucial for the structural confirmation of this compound include:

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

Solid-State NMR: While less common for this class of compounds, solid-state NMR could provide valuable information about the conformation and packing of this compound in the solid state, complementing data from X-ray crystallography.

The following table summarizes hypothetical ¹³C NMR data for this compound, based on its known structural features as an Annonaceous acetogenin.

| Carbon Position | Chemical Shift (ppm) | Carbon Type |

|---|---|---|

| C-1 | 174.5 | C=O (Lactone) |

| C-2 | 70.2 | CH-O |

| C-35 | 149.8 | =CH₂ |

| C-36 | 131.5 | =C |

| C-37 | 19.1 | CH₃ |

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Purification and Isolation of Isomers

Preparative High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification of individual acetogenins, including this compound, from complex mixtures. mz-at.deshimadzu.com Due to the structural similarity and presence of numerous isomers within the Annonaceae family, high-resolution separation is essential. nih.gov

The process typically involves a multi-step chromatographic approach, starting with column chromatography over silica (B1680970) gel to obtain enriched fractions, followed by preparative HPLC for the final purification of individual compounds. ijcrcps.com Reversed-phase C18 columns are commonly employed, with mobile phases typically consisting of methanol/water or acetonitrile/water gradients. nih.govsiriusstore.com

Key considerations for the preparative HPLC of this compound include:

Column Selection: The choice of stationary phase (e.g., C18, C8) and column dimensions is critical for achieving the desired separation and loading capacity.

Mobile Phase Optimization: Fine-tuning the solvent gradient is necessary to resolve closely eluting isomers. researchgate.net

Detection: A UV detector set at a low wavelength (around 220 nm) is typically used for detecting acetogenins, as they lack a strong chromophore. researchgate.net

The table below illustrates a typical preparative HPLC method for the isolation of Annonaceous acetogenins.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient | 80% B to 100% B over 60 min |

| Flow Rate | 4.0 mL/min |

| Detection | UV at 220 nm |

Chiral Chromatography for Enantiomeric Separation and Absolute Configuration Verification

Annonaceous acetogenins possess multiple chiral centers, leading to a large number of possible stereoisomers. Chiral chromatography is a powerful technique for the separation of enantiomers and diastereomers, which is crucial for verifying the absolute configuration of natural products like this compound. phenomenex.comnih.gov

Determining the absolute configuration is essential, as different stereoisomers can exhibit significantly different biological activities. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times. phenomenex.com Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. nih.gov

The process of absolute configuration verification for this compound would typically involve:

Chiral HPLC: Separation of the enantiomers of this compound or its derivatives.

Spectroscopic Analysis: Comparison of the optical rotation and circular dichroism (CD) spectra of the separated enantiomers with those of synthetic standards or through quantum-chemical calculations. nih.gov

This table outlines a representative chiral HPLC method for the separation of acetogenin enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Hexane (B92381)/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

X-ray Crystallography for Solid-State Structure Determination (if applicable to ACGs)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. wikipedia.org However, obtaining single crystals of sufficient quality for X-ray diffraction analysis can be a significant challenge for Annonaceous acetogenins, which are often waxy, non-crystalline solids. researchgate.net

To overcome this, derivatization of the acetogenin with a heavy atom-containing reagent (e.g., p-bromophenylurethane) can facilitate crystallization and the determination of the absolute stereochemistry. researchgate.net While a crystal structure for this compound itself has not been reported, this technique remains a critical goal in the comprehensive structural elucidation of this and other complex acetogenins. The successful application of X-ray crystallography would provide definitive proof of its stereochemical arrangement. researchgate.net

Computational and Theoretical Studies on Venezenin

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational approaches used to predict and analyze the binding interactions between a ligand (such as venezenin) and a target molecule, typically a protein. mdpi.commdpi.complos.orgchemrxiv.orgjpionline.org Molecular docking aims to predict the preferred orientation and binding affinity of a ligand within a protein's binding site. plos.org Molecular dynamics simulations, on the other hand, provide information about the stability of the ligand-target complex over time and the dynamic behavior of the interaction. mdpi.complos.orgjpionline.org

These techniques are valuable for identifying potential molecular targets and understanding the nature of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comrsc.orgmdpi.com While the provided search results mention molecular docking and dynamics simulations in the context of other compounds and targets mdpi.commdpi.complos.orgchemrxiv.orgjpionline.orgrsc.org, specific detailed studies applying these methods directly to this compound and its potential biological targets were not found within the search results. However, the general applicability of these methods suggests their potential for future studies on this compound to explore its interactions with mitochondrial complexes or other relevant proteins.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical methods can also be used to analyze reaction mechanisms, predict transition state energies, and understand reaction pathways. rsc.orgrsc.org This is particularly useful for predicting how a molecule might react in biological systems or during synthesis. rsc.org While the search results discuss quantum chemical calculations for various purposes, including analyzing corrosion inhibition properties of amines mdpi.com and predicting electron ionization mass spectra rsc.org, specific quantum chemical studies focused on the electronic structure and reactivity predictions of this compound were not detailed in the provided snippets. Such calculations could provide valuable information about this compound's chemical behavior and potential reaction sites.

In Silico Prediction of Biological Activities and Pathway Perturbations

In silico methods are widely used for predicting the biological activity spectra of organic compounds based on their structural formulas and established structure-activity relationships (SARs). researchgate.netrasayanjournal.co.inway2drug.comnih.govmdpi.com Tools like PASS (Prediction of Activity Spectra for Substances) analyze the structural similarity of a compound to molecules with known biological activities in large databases. researchgate.netway2drug.com This allows for the prediction of various potential biological effects, including pharmacological activities and potential toxicities. researchgate.netrasayanjournal.co.inway2drug.comnih.gov

These computational approaches can also be used to predict how a compound might perturb biological pathways by identifying potential interactions with key proteins or enzymes within those pathways. mdpi.com The in silico analysis, based on the physicochemical properties of molecules, helps in understanding the potential biological effects. mdpi.com Although the search results highlight the utility of in silico methods for predicting biological activities and understanding structure-activity relationships researchgate.netrasayanjournal.co.inway2drug.comnih.govmdpi.com, specific in silico predictions for this compound's full biological activity spectrum or its effects on specific pathways were not explicitly provided. Given that this compound is an Annonaceous acetogenin (B2873293) known to inhibit mitochondrial oxygen uptake researchgate.netresearchgate.netscience.govscience.gov, in silico methods could be applied to predict other related activities or identify additional potential targets within energy metabolism pathways.

Conformational Analysis and Stereochemical Prediction via Computational Chemistry

Conformational analysis using computational chemistry involves studying the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. mdpi.comrsc.orgchemrxiv.orgnih.govresearchgate.net Understanding the preferred conformations is crucial because a molecule's biological activity is often dependent on its three-dimensional structure. chemrxiv.orgnih.gov Methods like Monte Carlo conformational searches and molecular dynamics simulations are used to explore the conformational space of a molecule. rsc.orgnih.gov

Computational chemistry can also be used for stereochemical prediction, particularly for determining the absolute configuration of chiral centers. researchgate.net This often involves comparing calculated spectroscopic data (e.g., NMR coupling constants) for different stereoisomers with experimental data. rsc.org The structure of this compound has been established using spectroscopic methods like NMR and mass spectrometry researchgate.netresearchgate.net, and its classification as an Annonaceous acetogenin provides some context regarding its likely stereochemistry. However, detailed computational conformational analysis or stereochemical predictions specifically for this compound were not found in the provided search results. Computational methods could be valuable for a more in-depth understanding of this compound's flexibility and the relative energies of its various conformers.

Computational Approaches for Elucidating Mechanism of Action at the Molecular Level

Computational approaches are increasingly used to elucidate the mechanism of action of bioactive compounds at the molecular level. jpionline.orgrsc.orgway2drug.comchemrxiv.org By combining techniques such as molecular docking, molecular dynamics simulations, and quantum chemical calculations, researchers can gain insights into how a molecule interacts with its biological target, the nature of the forces involved, and the resulting effects on the target's function. mdpi.commdpi.complos.orgjpionline.orgrsc.orgrsc.org

For example, molecular dynamics simulations can reveal the stability of a ligand-protein complex and identify key residues involved in binding, providing clues about how the ligand inhibits or activates the protein. mdpi.comjpionline.orgrsc.org Quantum chemical calculations can help understand the chemical transformations a molecule might undergo or induce in a biological system. rsc.orgrsc.org While this compound is known to inhibit mitochondrial oxygen uptake researchgate.netresearchgate.netscience.govscience.gov, the precise molecular mechanism at the level of specific mitochondrial complexes is not fully detailed in the provided search results. Computational studies, integrating the techniques mentioned above, could be instrumental in elucidating the specific interactions of this compound with components of the mitochondrial electron transport chain, thereby providing a more detailed understanding of its mechanism of action.

Interactions of Venezenin with Specific Biological Macromolecules and Cellular Systems

Protein-Ligand Binding Studies (e.g., with Mitochondrial Enzymes, Apoptotic Regulators)

The primary molecular target of Annonaceous acetogenins (B1209576), the class of compounds to which Venezenin belongs, is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. nih.govnih.gov These compounds are recognized as potent inhibitors of this enzyme complex. nih.govnih.gov The inhibition of Complex I disrupts the electron transport chain, a critical process for cellular energy production in the form of ATP.

While detailed protein-ligand binding studies specifically for this compound are not extensively documented in the available literature, the mechanism of action is understood to be consistent with other Annonaceous acetogenins. mdpi.com These compounds are known to interact with the protein subunits of Complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. nih.govmdpi.com This inhibition is a key factor in the cytotoxic effects observed for this class of natural products. researchgate.net The binding is highly potent, with some acetogenins demonstrating greater inhibitory power than classical Complex I inhibitors like rotenone (B1679576) and piericidin. nih.gov The lipophilic nature of acetogenins facilitates their access to the mitochondrial inner membrane where Complex I is located. mdpi.com

Membrane Interaction Studies and Permeability Across Cellular Barriers

The chemical structure of Annonaceous acetogenins, including this compound, is characterized by a long hydrocarbon chain, which imparts significant lipophilicity. mdpi.com This property allows these molecules to readily cross biological membranes. mdpi.com The ability to permeate cellular barriers is a critical aspect of their biological activity, as it enables them to reach intracellular targets such as the mitochondria.

Specific studies detailing the dynamics of this compound's interaction with the plasma membrane or its passage across other cellular barriers have not been extensively reported. However, based on the general characteristics of acetogenins, it is inferred that this compound can diffuse across the lipid bilayer of cell membranes to enter the cytosol and subsequently the mitochondria. mdpi.com

Impact on Cellular Signaling Pathways and Regulatory Networks

Currently, there is a lack of specific research findings detailing the direct impact of this compound on particular cellular signaling pathways and regulatory networks. The primary mechanism of action identified for this compound and related acetogenins is the inhibition of mitochondrial Complex I, which leads to a cascade of downstream effects stemming from energy depletion and oxidative stress. nih.govjneurosci.org These downstream consequences can indirectly influence various signaling pathways, particularly those involved in apoptosis and cell stress responses. However, direct modulation of specific signaling proteins or networks by this compound has not been established in the available scientific literature.

Investigation of this compound's Effects on Cellular Organelles (e.g., Mitochondria, Lysosomes)

The most well-documented effect of this compound on cellular organelles is its impact on mitochondria. As an Annonaceous acetogenin (B2873293), this compound has been shown to inhibit oxygen uptake by rat liver mitochondria. nih.gov This effect is a direct consequence of its inhibition of Complex I of the electron transport chain. nih.govnih.gov By disrupting the function of this enzyme complex, this compound impairs mitochondrial respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). jneurosci.org This mitochondrial dysfunction is a central element of the compound's cytotoxic and anti-neoplastic properties. nih.gov

The inhibition of mitochondrial function by this compound and other acetogenins is a critical event that can trigger apoptotic cell death pathways. nih.gov The disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors are common consequences of severe mitochondrial stress induced by such compounds. There is no specific information available regarding the effects of this compound on other cellular organelles such as lysosomes.

Future Research Directions and Unexplored Academic Avenues for Venezenin

Discovery of Novel Biosynthetic Enzymes and Pathways in Xylopia aromatica

The biosynthesis of Annonaceous acetogenins (B1209576) is hypothesized to originate from long-chain fatty acids that undergo a series of enzymatic transformations, including epoxidation and cyclization, to form the characteristic structural motifs. core.ac.uk However, the specific enzymatic machinery responsible for the biosynthesis of Venezenin in Xylopia aromatica has yet to be identified. A significant future research direction would be the use of transcriptomics and proteomics to analyze the bark tissue of Xylopia aromatica, where this compound is found. This could lead to the discovery of novel polyketide synthases (PKSs), epoxidases, cyclases, and tailoring enzymes involved in its unique biosynthetic pathway. Elucidating this pathway is crucial for understanding how its distinct structure, lacking THF rings, is produced and could enable biotechnological production of the compound. core.ac.uk

Development of Chemoenzymatic Synthetic Strategies for this compound and Analogues

While total synthesis has been achieved for many complex acetogenins, these processes are often lengthy and low-yielding. beilstein-journals.orgtandfonline.comoup.comnih.gov Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising alternative for the efficient production of this compound and its analogues. nih.govscienceopen.com Future research should focus on developing chemoenzymatic routes that could, for example, use lipases for stereoselective acylations or oxidoreductases to install hydroxyl groups with high precision. Such strategies could significantly streamline the synthesis process, making this compound and novel derivatives more accessible for extensive biological evaluation. mdpi.com

Exploration of Undiscovered Molecular Targets and Off-Target Effects

The primary mechanism of action for many Annonaceous acetogenins is the potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). core.ac.uksemanticscholar.orgresearchgate.net this compound has also been shown to inhibit oxygen uptake by rat liver mitochondria, demonstrating that the THF ring is not essential for this mode of action. beilstein-journals.orgnih.govscite.ai However, the full spectrum of its molecular interactions within the cell is likely more complex.

Future research should aim to identify additional molecular targets and potential off-target effects. For instance, a recent study on an acetogenin (B2873293) mimic, AA005, identified the alpha subunit of the mitochondrial trifunctional protein (HADHA) as a target for treating obesity. nih.gov This suggests that acetogenins may have targets beyond complex I. Furthermore, computational studies have suggested that other acetogenins may bind to anti-apoptotic proteins like Bcl-Xl, indicating a potential for direct interference with apoptosis pathways. dovepress.com Investigating these possibilities for this compound could reveal new therapeutic applications and provide a more complete understanding of its cellular impact. Concerns about the neurotoxicity of some acetogenins also highlight the importance of identifying off-target effects that could lead to adverse outcomes. mdpi.com

Application of Multi-Omics Approaches to Elucidate this compound's Cellular Impact

To gain a comprehensive understanding of this compound's effect on cellular physiology, future studies should employ multi-omics approaches. At present, no such studies have been published for this compound.

Proteomics: This could identify changes in protein expression and post-translational modifications in response to this compound treatment. This would provide insights into the cellular pathways that are perturbed, including stress responses, metabolic reprogramming, and apoptosis signaling.

Metabolomics: By analyzing the cellular metabolome, researchers could map the precise metabolic consequences of mitochondrial complex I inhibition by this compound and uncover other potential metabolic targets.

Integrating these datasets would offer a systems-level view of this compound's mechanism of action, potentially revealing novel biomarkers for its activity and identifying synergistic targets for combination therapies.

Advanced Computational Modeling for Rational Design of this compound Derivatives

Computational modeling and in silico screening are powerful tools for the rational design of new drug candidates. nih.govresearchgate.net Molecular docking studies could be employed to model the interaction of this compound with mitochondrial complex I and other potential targets. dovepress.com This would allow for the identification of key structural features responsible for its activity. This knowledge could then be used to design novel this compound derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. For example, modifications could be designed to increase solubility or to selectively target cancer cells over healthy cells. nih.gov

Comparative Mechanistic Studies with Other Annonaceous Acetogenins

This compound's lack of a THF ring provides a unique opportunity for comparative mechanistic studies within the Annonaceous acetogenin family. beilstein-journals.orgnih.govscite.ai While it shares the core activity of inhibiting mitochondrial complex I with THF-containing acetogenins like asimicin and bullatacin, the structural differences may lead to variations in potency, binding kinetics, and cellular uptake. scielo.br

Future research should directly compare the effects of this compound with other acetogenins on a panel of cancer cell lines, including multi-drug resistant strains. mdpi.com Such studies could elucidate the specific role of the THF rings in the activity and selectivity of these compounds. This comparative approach will be invaluable for understanding the structure-activity relationships across the entire class of Annonaceous acetogenins.

Research on the Ecological Role and Biosynthetic Regulation of this compound in its Natural Environment

The potent biological activities of Annonaceous acetogenins, including insecticidal effects, suggest they play a defensive role for the plant in its natural environment. scielo.brresearchgate.net Future ecological research should investigate the specific role of this compound in protecting Xylopia aromatica from herbivores and pathogens. Additionally, studies are needed to understand how the biosynthesis of this compound is regulated in the plant. This could involve investigating the influence of environmental stressors, developmental stages, and plant hormones on the expression of the biosynthetic genes responsible for its production. This knowledge could not only provide ecological insights but also inform strategies for maximizing the production of this compound in cultivated plants.

Q & A

Q. How should researchers design initial experiments to characterize Venezenin’s physicochemical properties?

Methodological Answer: Begin with a combination of spectroscopic (e.g., NMR, IR) and chromatographic (e.g., HPLC, GC-MS) techniques to establish purity, stability, and structural integrity. Cross-validate results using orthogonal methods (e.g., X-ray crystallography for crystalline forms) to minimize instrumental bias. Ensure experimental protocols align with standards for reproducibility, such as documenting solvent systems, temperature controls, and calibration procedures .

What frameworks can ensure research questions about this compound are both feasible and academically relevant?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of hypotheses. For pharmacological studies, integrate the PICO framework (Population, Intervention, Comparison, Outcome) to define variables clearly. For example, when assessing bioactivity, specify cell lines (Population), dosage ranges (Intervention), controls (Comparison), and measurable endpoints (Outcome) .

Q. How can researchers systematically address gaps in existing literature on this compound’s mechanisms of action?

Methodological Answer: Conduct a meta-analysis of peer-reviewed studies to identify inconsistencies in reported mechanisms (e.g., conflicting kinase inhibition data). Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND apoptosis NOT cancer") to filter irrelevant results. Prioritize studies with robust validation methods, such as knockdown assays or isotopic labeling .

Q. What strategies ensure experimental reproducibility in synthesizing and testing this compound?

Methodological Answer: Document synthesis protocols with step-by-step details (e.g., reaction times, purification gradients) and include raw spectral data in supplementary materials. For bioassays, report cell passage numbers, serum lots, and statistical power calculations. Follow guidelines from journals like Med. Chem. Commun., which emphasize transparency in compound characterization .

Q. How should researchers select analytical techniques to validate this compound’s stability under varying conditions?

Methodological Answer: Use accelerated stability studies (e.g., thermal stress at 40°C/75% RH) paired with HPLC-UV for degradation profiling. Compare results with complementary methods like mass spectrometry to confirm degradation products. Reference protocols from Analytical Chemistry reviews to ensure methodological rigor .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity data across studies be resolved?

Methodological Answer: Perform sensitivity analyses to identify variables influencing discrepancies (e.g., cell culture media composition, assay pH). Replicate experiments under standardized conditions, and apply statistical tools like ANOVA with post-hoc tests to isolate confounding factors. Cross-reference raw datasets from conflicting studies to assess methodological differences .

Q. What experimental designs optimize this compound’s synthetic yield and purity for structure-activity relationship (SAR) studies?

Methodological Answer: Implement design-of-experiments (DoE) approaches, such as factorial designs, to test variables (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to model optimal conditions. Validate purity with orthogonal techniques (e.g., elemental analysis, chiral HPLC) and correlate results with bioactivity data to refine SAR hypotheses .

Q. How can researchers validate this compound’s proposed molecular targets in complex biological systems?

Methodological Answer: Combine genetic (e.g., CRISPR/Cas9 knockout models) and pharmacological (e.g., competitive inhibition assays) validation. Use proteomics (e.g., affinity pull-down assays with biotinylated this compound) to identify off-target interactions. Computational docking studies (e.g., molecular dynamics simulations) can further prioritize targets for experimental validation .

Q. What statistical methods are appropriate for analyzing high-dimensional datasets from this compound’s multi-omics studies?

Methodological Answer: Apply multivariate analyses (e.g., PCA, PLS-DA) to reduce dimensionality in transcriptomic or metabolomic data. Use false discovery rate (FDR) corrections for multiple comparisons and bootstrap resampling to assess robustness. Tools like R/Bioconductor packages provide reproducible pipelines for omics data .

Q. How can researchers ensure methodological rigor when studying this compound in interdisciplinary contexts (e.g., pharmacology-toxicology interfaces)?

Methodological Answer: Establish cross-disciplinary validation checkpoints, such as joint data reviews by chemists and biologists. Adopt standardized reporting frameworks (e.g., ARRIVE guidelines for in vivo studies). Pre-register protocols on platforms like Open Science Framework to mitigate bias and enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.